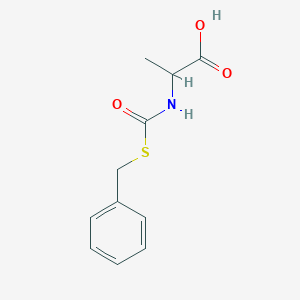

2-(Benzylsulfanylcarbonylamino)propanoic acid

Description

Properties

CAS No. |

6297-75-2 |

|---|---|

Molecular Formula |

C11H13NO3S |

Molecular Weight |

239.29 g/mol |

IUPAC Name |

2-(benzylsulfanylcarbonylamino)propanoic acid |

InChI |

InChI=1S/C11H13NO3S/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

QRQAUDOFQQQIGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC(=O)SCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Benzylation of Sulfur-Containing Intermediates

A common approach involves the nucleophilic substitution of benzyl halides onto sulfur nucleophiles, followed by carbonylation steps.

- Preparation of sulfur nucleophile : Starting from a thiol or thiolate ion, often generated by deprotonation with a base such as sodium hydride or sodium tert-amylate.

- Benzylation reaction : Reaction with benzyl bromide or chloride under controlled temperature (often below 5 °C to reduce side reactions and isomer formation).

- Carbonylation or carbamoylation : Introduction of the carbonylamino group via reaction with phosgene equivalents or carbamoyl chlorides.

- Hydrolysis : Conversion of ester or intermediate groups to the free propanoic acid.

Example from patent literature (paralleling 2-benzyloxypropionic acid synthesis):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | R-methyl lactate + sodium tert-amylate in THF, <5 °C | Formation of alkoxide intermediate |

| 2 | Dropwise addition of benzyl bromide at <5 °C | Benzylation of sulfur nucleophile |

| 3 | Reaction at 20-30 °C for 20 hours | Completion of substitution |

| 4 | Hydrolysis with NaOH, reflux 1-2 hours | Conversion to free acid |

| 5 | Acidification to pH 1-2, extraction with dichloromethane | Isolation of pure acid |

This method benefits from:

Phase Transfer Catalysis (PTC) Methylation and Hydrolysis Route

Another method, inspired by the synthesis of related 2-(3-benzoylphenyl)-propionic acid derivatives, involves:

- Methylation of nitrile precursors under phase transfer catalysis conditions.

- Hydrolysis of methylated intermediates to yield the target acid.

- Starting material: 2-(3-benzoylphenyl)-propionitrile or similar nitrile derivatives.

- Methylation performed with alkylating agents in the presence of quaternary ammonium salts as phase transfer catalysts.

- Reaction temperatures carefully controlled between -5 °C and +30 °C.

- Hydrolysis under reflux with KOH or NaOH in methanol-water mixtures.

- Purification via crystallization from acetonitrile or solvent mixtures.

- Overall yields around 58-65%.

- Purification includes charcoal treatment, filtration, and crystallization at low temperatures.

- Final product melting points and purity confirmed by standard analytical methods.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Benzylation with sodium tert-amylate | R-methyl lactate, benzyl bromide | Sodium tert-amylate, THF, <5 °C, reflux hydrolysis | 70-85 | Safe, scalable, no explosive gases | Requires strict temperature control |

| Phase Transfer Catalysis methylation | 2-(3-benzoylphenyl)-propionitrile | Quaternary ammonium salt, methylation, KOH hydrolysis | 58-65 | High selectivity, well-studied catalyst system | Multi-step, intermediate purification |

Full Research Findings and Notes

- The benzylation approach using sodium tert-amylate is notable for industrial scalability due to its safety profile and cost-effectiveness. The reaction temperature control is critical to minimize side products and maintain stereochemical integrity.

- Phase transfer catalysis methylation provides a thermodynamically controlled reaction environment, allowing selective mono- or dimethylation with yields exceeding 95% in some steps. However, the overall process involves multiple purification steps and intermediate isolations.

- Both methods require post-reaction hydrolysis and acidification to obtain the free acid form.

- Purification techniques include charcoal treatment, solvent extraction, crystallization, and drying under vacuum to ensure high purity.

- Analytical controls such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods are essential for monitoring reaction progress and product quality.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from three primary functional groups:

-

Carboxylic acid (–COOH) : Enables esterification, amide formation, and hydrogenation.

-

Amine (–NH–) : Facilitates amide bond formation and peptide synthesis.

-

Benzylsulfanyl (–SCH2C6H5) : Provides sulfur-based reactivity, though specific reaction pathways are less documented.

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or basic catalytic conditions. This reaction replaces the –OH group of the carboxylic acid with an alkoxy (–OR) group, forming esters .

Example :

Reagents/Conditions : Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., H₂SO₄).

Amide Formation

The amine group reacts with carboxylic acids to form amides via coupling reagents like EDC or HOBt. This reaction is critical for peptide synthesis.

Mechanism :

Significance : Exploited in peptide chemistry for constructing bioactive molecules.

Peptide Bond Formation

As an amino acid derivative, the compound participates in peptide bond formation. This involves condensation between its amine group and the carboxylic acid of another amino acid, typically catalyzed by enzymes or activated reagents.

Hydrogenation

The carboxylic acid group can undergo hydrogenation under catalytic conditions (e.g., H₂ with Pd/C) to form a primary alcohol .

Reaction :

Benzylsulfanyl Group

While the sulfanyl group’s reactivity is less explicitly documented, analogous sulfur-containing groups undergo:

-

Nucleophilic substitution : Under alkylating agents (e.g., alkyl halides).

-

Oxidation : To sulfinic or sulfonic acids under oxidizing conditions (e.g., H₂O₂).

These pathways are inferred from general sulfur chemistry but require experimental validation for this compound.

Comparison of Reaction Types

Mechanistic Insights

The compound’s reactivity is governed by its amino acid-like structure. The carboxylic acid and amine groups enable classic amino acid reactions, while the benzylsulfanyl group introduces sulfur-based reactivity. For example, the sulfanyl group may stabilize intermediates or act as a leaving group in nucleophilic acyl substitution.

Experimental Considerations

-

Temperature Control : Reactions involving sodium tert-amylate (e.g., in synthesis) require cooling to <5°C to minimize side reactions .

-

Purification : Post-reaction steps like acidification (pH 1–2) and solvent extraction (e.g., dichloromethane) are critical for isolating pure products .

Biological Implications

While not explicitly discussed in the provided sources, analogous sulfanyl-containing compounds exhibit biological activity (e.g., enzyme inhibition) . This suggests that 2-(Benzylsulfanylcarbonylamino)propanoic acid may interact with biological targets via its functional groups, warranting further study.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Research has indicated that compounds similar to 2-(Benzylsulfanylcarbonylamino)propanoic acid exhibit significant antibacterial activity. A study evaluating the effects of substituted benzene-sulfonamides found that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The inhibition of carbonic anhydrase by these compounds suggests a pathway for targeting bacterial virulence factors, which could be beneficial in treating infections caused by resistant strains of bacteria .

1.2 Antidiabetic Potential

A growing body of evidence links amino acids and their derivatives to metabolic health. Studies have shown that branched-chain amino acids (BCAAs) can influence insulin resistance and type 2 diabetes mellitus. The structural similarity of this compound to BCAAs suggests that it may also play a role in metabolic pathways, potentially offering therapeutic benefits in managing diabetes .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, particularly those involved in metabolic processes. For instance, its potential to inhibit carbonic anhydrase could be explored further for its implications in metabolic disorders and cancer treatments . Understanding the structure-activity relationship of this compound could lead to the development of potent enzyme inhibitors.

2.2 Drug Design and Development

In silico studies have been conducted to evaluate the binding affinity of this compound to specific biological targets. These studies help inform drug design processes by predicting how modifications to the compound might enhance its efficacy or reduce side effects. The ability to model these interactions computationally accelerates the drug development pipeline .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanylcarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes three compounds with partial structural overlap, enabling comparative analysis of molecular properties and functional groups.

Table 1: Key Molecular Properties of Analogs

Table 2: Functional Group and Structural Comparison

Detailed Analysis of Structural and Functional Differences

(a) Backbone and Substituent Chemistry

- This compound contains a sulfanylcarbonylamino group, introducing a sulfur atom that may alter solubility (e.g., increased lipophilicity compared to oxygen analogs) and redox reactivity.

- Fluorinated analog (): The 2,5-difluorophenyl group enhances resistance to enzymatic degradation due to fluorine’s electronegativity and small atomic radius, making it suitable for bioactive peptides .

- Butyryl-substituted analog (): The butyramido group offers flexibility and moderate hydrophobicity, ideal for prodrug formulations .

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylsulfanylcarbonylamino)propanoic acid, and how can purity be optimized?

A methodological approach involves coupling a benzylsulfanylcarbonyl group to the amino group of propanoic acid derivatives. For example:

- Step 1 : Protect the amino group of 2-aminopropanoic acid using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups .

- Step 2 : React with benzylsulfanyl carbonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

- Step 3 : Deprotect the amino group using acidolysis (for Boc) or catalytic hydrogenation (for Cbz).

- Purity Optimization : Use reverse-phase HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid. Compare retention times with reference standards (e.g., EP impurity markers in ).

Q. What analytical techniques are critical for characterizing this compound and validating its structure?

Key methods include:

- NMR Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 3.5–4.0 ppm for CH-NH coupling). ¹³C NMR should confirm the carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺ = 282.08 g/mol).

- HPLC Purity Assessment : Use gradient elution (e.g., 10%–90% acetonitrile in water) with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 filters) if aerosolization occurs .

- Exposure Control : Work in a fume hood with negative pressure and HEPA filtration. Avoid direct skin contact, as structural analogs may cause irritation (see SDS in ).

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for sulfur-containing compounds .

Advanced Research Questions

Q. How should researchers address contradictions in reported stability data for this compound?

Discrepancies in stability studies (e.g., decomposition under varying pH) require:

- Cross-Validation : Replicate experiments under controlled conditions (e.g., 25°C vs. 40°C) and analyze degradation products via LC-MS .

- Accelerated Stability Testing : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) environments, monitoring changes over 72 hours .

- Comparative Analysis : Benchmark against structurally related compounds (e.g., 2-(4-ethylphenyl)propanoic acid in ) to identify trends in reactivity.

Q. What computational strategies can predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding affinities to enzymes like cyclooxygenase (COX-2), leveraging SMILES strings (e.g., C1=CC=CC=C1CS(=O)C(=O)NCC(CC(=O)O)O) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers (e.g., POPC membranes) to assess permeability using GROMACS .

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with anti-inflammatory activity using datasets from .

Q. How can researchers design experiments to study the compound’s role in modulating inflammatory pathways?

- In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages using ELISA .

- Enzyme Activity Studies : Assess COX-2 inhibition via fluorometric assays (e.g., Cayman Chemical Kit #701070) and compare selectivity against ibuprofen derivatives .

- Pathway Analysis : Use RNA sequencing to identify differentially expressed genes in NF-κB or MAPK pathways post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.